Methyl 2-(piperidin-4-yl)benzoate hydrochloride
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Overview
Description
“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is a chemical compound with the IUPAC name "methyl 2- (4-piperidinyl)benzoate hydrochloride" . It has a molecular weight of 255.74 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
DNA Interaction and Cellular Uptake
Research on Hoechst 33258 and its analogues, including compounds with piperidine structures, highlights their ability to bind to the minor groove of double-stranded DNA. This property is leveraged in fluorescent DNA staining for analyzing nuclear DNA content and chromosome structures in plant cell biology. Such compounds are valuable in studying cellular processes and molecular biology (Issar & Kakkar, 2013).
Pharmaceutical Precursor and Synthesis
Methyl-2-formyl benzoate, which shares a similar benzoate structure, is recognized for its diverse pharmacological activities. It acts as a precursor in the synthesis of compounds with antifungal, anticancer, and other properties. This highlights the potential of Methyl 2-(piperidin-4-yl)benzoate hydrochloride in drug development and organic synthesis (Farooq & Ngaini, 2019).
Neurochemical Interactions
Compounds like Lurasidone, which feature piperidine and benzisothiazole structures, demonstrate efficacy in treating psychotic and mood disorders. This suggests that Methyl 2-(piperidin-4-yl)benzoate hydrochloride could be explored for neurochemical interactions and potential therapeutic applications (Pompili et al., 2018).
Nucleophilic Aromatic Substitution
Studies on nucleophilic aromatic substitution, involving compounds with piperidine groups, offer insights into chemical synthesis processes. This research is relevant for understanding the reactivity and synthesis pathways of Methyl 2-(piperidin-4-yl)benzoate hydrochloride (Pietra & Vitali, 1972).
Safety And Hazards
“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 2-piperidin-4-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRISMDMYBOCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperidin-4-yl)benzoate hydrochloride |
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